

addressing the "missing Eu" problem in galactic chemical evolution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Europium selenide*

Cat. No.: B083063

[Get Quote](#)

Technical Support Center: Galactic Chemical Evolution Modeling

Welcome to the technical support center for Galactic Chemical Evolution (GCE) modeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when modeling the abundances of heavy elements, with a specific focus on the rapid neutron-capture process (r-process).

Troubleshooting Guide: The "Missing Eu" Problem

Q1: What is the "missing Eu problem" in the context of Galactic Chemical Evolution?

A1: The "missing Eu problem" refers to the significant discrepancy where standard Galactic Chemical Evolution (GCE) models fail to reproduce the observed abundances of Europium (Eu), a key tracer for the r-process.^{[1][2][3][4]} Specifically, models that successfully replicate the [Eu/Fe] abundance patterns in the Milky Way often drastically underestimate these ratios in dwarf spheroidal galaxies within the Local Group.^{[1][2][5]} This suggests that the r-process enrichment frameworks used for our own galaxy may not be universally applicable, or that an essential production channel or timescale is not being correctly modeled.^{[1][5]}

Q2: My GCE model underpredicts the [Eu/Fe] ratio, especially at low metallicities ([Fe/H] < -2.0). What are

the most likely causes?

A2: Underprediction of [Eu/Fe] at low metallicities is a classic symptom related to the "missing Eu problem." Several factors in your model could be responsible:

- Incorrect r-process Site(s): Your model may be relying on an r-process source that releases Eu too slowly to enrich the early interstellar medium. For example, if you only include Neutron Star Mergers (NSMs) with a long delay time, you will not reproduce the high [Eu/Fe] ratios seen in very metal-poor stars.[6][7]
- Inadequate Event Rarity and Yield: Observations of a large spread in [Eu/Fe] at low metallicities suggest that the r-process events in the early universe must have been rare but highly prolific, producing a large amount of Eu per event.[6] Your model's assumed yield per event might be too low.
- Mixing and Inhomogeneity: The early galactic halo was likely not well-mixed.[6] If your model assumes instantaneous and uniform mixing of ejecta, it may dilute the impact of rare, high-yield events, lowering the peak [Eu/Fe] values. A stochastic chemical evolution model may be required to capture the observed scatter.[6][7]
- Delay Time Distribution (DTD) of Neutron Star Mergers: The time between the formation of a binary system and its eventual merger is a critical parameter.[8][9][10] Using a DTD that heavily favors long delays will fail to enrich the earliest stars with Eu. Some evidence suggests a DTD favoring fast mergers, or a "prompt" component, is necessary.[7]

```
// Nodes start [label="GCE Model Underpredicts\n[Eu/Fe] at low [Fe/H]", shape=ellipse,  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Incorrect r-process Site",  
fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Insufficient Yield per Event",  
fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Oversimplified Mixing\n(e.g.,  
Instantaneous)", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Incorrect  
NSM\nDelay Time Distribution (DTD)", fillcolor="#FBBC05", fontcolor="#202124"];
```

```
solution1 [label="Introduce a 'prompt'\nr-process source\n(e.g., MRD-SNe)", shape=Mdiamond,  
fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Increase Eu yield per event\n(e.g.,  
for NSMs)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3  
[label="Implement a stochastic\nchemical evolution model", shape=Mdiamond,
```

```
fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Adopt a power-law DTD\nwith a prompt component\n(e.g., t^-1)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges start -> cause1 [label="Potential Cause", color="#5F6368"]; start -> cause2
[label="Potential Cause", color="#5F6368"]; start -> cause3 [label="Potential Cause",
color="#5F6368"]; start -> cause4 [label="Potential Cause", color="#5F6368"];
```

```
cause1 -> solution1 [label="Solution", color="#4285F4", style=dashed]; cause2 -> solution2
[label="Solution", color="#4285F4", style=dashed]; cause3 -> solution3 [label="Solution",
color="#4285F4", style=dashed]; cause4 -> solution4 [label="Solution", color="#4285F4",
style=dashed]; } } Troubleshooting workflow for low [Eu/Fe] in GCE models.
```

Q3: I've included Neutron Star Mergers (NSMs) as the sole r-process source, but my model still fails. What should I try next?

A3: While the gravitational wave event GW170817 confirmed that NSMs are prolific r-process element producers, relying on them exclusively in a GCE model can be problematic.^[7] An exclusive NSM scenario may not reproduce the observed spread in abundance ratios at extremely low metallicities.^[7] Consider introducing a secondary, "prompt" r-process source. A promising candidate is the Magneto-Rotationally Driven Supernova (MRD-SNe or MR-SNe).^[7] [\[11\]](#)[\[12\]](#)[\[13\]](#) These are explosions of rapidly rotating, magnetized massive stars that can eject neutron-rich matter on very short timescales (tens of Myr), enriching the galaxy before most NSMs occur.^[7][\[12\]](#)[\[14\]](#)

Frequently Asked Questions (FAQs)

Q4: What are the primary astrophysical sites proposed for r-process nucleosynthesis?

A4: The origin of r-process elements is a subject of ongoing debate, but several primary sites have been proposed and are actively researched.^[15][\[16\]](#)

- Neutron Star Mergers (NSMs): The merger of two neutron stars is a confirmed site of r-process nucleosynthesis.^[6]^[7][\[16\]](#) These events are considered rare but produce a large quantity of r-process elements per event.^[6]

- Magneto-Rotationally Driven Supernovae (MRD-SNe): These are core-collapse supernovae from massive progenitors with strong magnetic fields and rapid rotation.[11][12][16] They can launch neutron-rich jets and are a potential source for the r-process elements found in the most ancient, metal-poor stars due to their very short delay times.[12][14]
- Collapsars: This model involves a massive, rotating star collapsing into a black hole with an accretion disk.[16][17] Outflows from this disk may be sufficiently neutron-rich to power the r-process.[17]
- Common Envelope Jets Supernovae (CEJSN): In this scenario, a neutron star spirals into the core of a red supergiant companion, launching jets that create r-process elements.[18] This channel also has a short delay time of approximately 10-30 Myr.[18]

```
// Central Node Eu [label="Europium (r-process)", shape=octagon, fillcolor="#4285F4",  
fontcolor="#FFFFFF"];
```

```
// Source Nodes NSM [label="Neutron Star Mergers\n(NSM)", fillcolor="#FBBC05",  
fontcolor="#202124"]; MRDSN [label="Magneto-Rotational\nSupernovae (MRD-SNe)",  
fillcolor="#FBBC05", fontcolor="#202124"]; Collapsar [label="Collapsars", fillcolor="#FBBC05",  
fontcolor="#202124"]; CEJSN [label="Common Envelope Jets\nSupernovae (CEJSN)",  
fillcolor="#FBBC05", fontcolor="#202124"];
```

```
// Edges NSM -> Eu [label=" Delayed & Prolific ", color="#EA4335"]; MRDSN -> Eu [label=" Prompt & Rare ", color="#34A853"]; Collapsar -> Eu [label=" Prompt ", color="#34A853"];  
CEJSN -> Eu [label=" Prompt ", color="#34A853"]; } } Proposed astrophysical origins of  
Europium (Eu).
```

Q5: What are the typical yields and timescales for different r-process sources?

A5: The yields and timescales are critical inputs for GCE models. While exact values are subject to ongoing research, the following table summarizes representative numbers from nucleosynthesis and chemical evolution studies.

r-process Source	Typical Delay Time (from Star Formation)	Europium (Eu) Yield per Event (M \odot)	Key Characteristic
Neutron Star Mergers (NSMs)	10 Myr - >10 Gyr[8] [10]	10^{-7} - 10^{-5} [6]	Delayed, wide range of timescales
Magneto-Rotational SNe (MRD-SNe)	< 30 Myr[7]	3.5×10^{-7} (inferred) [14]	Prompt, enriches the early galaxy
Common Envelope Jets SNe (CEJSN)	~10 - 30 Myr[18]	2×10^{-5} [18]	Prompt, potentially high yield

Q6: How does Non-Local Thermodynamic Equilibrium (NLTE) affect observational Eu abundances?

A6: Accurate measurement of Europium abundances from stellar spectra is essential for constraining GCE models.[15][19][20] Most traditional analyses assume Local Thermodynamic Equilibrium (LTE), but this can introduce systematic errors. Recent studies that account for NLTE effects find that NLTE corrections can alter derived abundances.[19][20] For example, for the Eu II line at 4129 Å, NLTE modeling can lead to slightly higher abundance measurements. [20] While these corrections are important for precision, current findings suggest they are not large enough to require a fundamental change in the parameters for Eu production in GCE models.[20] However, applying NLTE corrections reduces discrepancies between abundances derived from different spectral lines, increasing the reliability of the observational data.[20]

Experimental Protocols & Methodologies

Protocol 1: Spectroscopic Abundance Analysis of Europium

This protocol outlines the standard methodology for determining the abundance of Europium in a metal-poor star from high-resolution spectra.

- Data Acquisition & Reduction:

- Obtain a high-resolution ($R > 40,000$) optical spectrum of the target star using an echelle spectrograph on a large telescope.
- Perform standard data reduction steps: bias subtraction, flat-fielding, cosmic ray removal, wavelength calibration, and order merging to produce a normalized 1D spectrum.

- Stellar Parameter Determination:
 - Determine the star's effective temperature (Teff), surface gravity ($\log g$), metallicity ([Fe/H]), and microturbulence (v_t) by analyzing the profiles of numerous Fe I and Fe II lines.
- Europium Line Selection & Measurement:
 - Identify unblended lines of ionized Europium (Eu II). The most commonly used lines are at 4129.7 Å and 6645.1 Å.[\[20\]](#)
 - Measure the equivalent width (EW) of the selected Eu II lines by fitting a Gaussian or Voigt profile to the line profile in the normalized spectrum.
- Abundance Calculation:
 - Use a spectral synthesis code (e.g., MOOG, TURBOSPECTRUM) in conjunction with a model atmosphere (e.g., MARCS, ATLAS).
 - Provide the stellar parameters (Step 2) and the measured EW (Step 3) as input.
 - The code calculates the abundance $A(\text{Eu}) = \log(\text{N}_\text{Eu} / \text{N}_\text{H}) + 12$ that reproduces the measured EW.
 - For higher accuracy: Employ an NLTE analysis by computing departure coefficients for the Eu II atomic model to generate NLTE synthetic spectra for fitting the observed line profile.[\[15\]](#)

Protocol 2: GCE Simulation Setup for Tracking Europium

This protocol describes the key components required to set up a GCE model to investigate the "missing Eu problem."

- Define the Galactic Environment:
 - Specify the properties of the galaxy to be modeled (e.g., Milky Way halo, dwarf spheroidal). This includes its star formation history (SFH) and gas infall/outflow rates.
- Set Stellar Population Parameters:
 - Initial Mass Function (IMF): Define the distribution of stellar masses at birth (e.g., Salpeter, Kroupa). This determines the relative number of massive stars (potential MRD-SNe) and lower-mass stars that form compact objects.
 - Stellar Lifetimes: Implement mass-dependent stellar lifetimes to determine when stars of different masses evolve and die.
- Implement Nucleosynthetic Yields:
 - Core-Collapse Supernovae (SNe II): Include yields for α -elements (O, Mg, etc.) and iron-peak elements from standard SNe II models.[21]
 - Type Ia Supernovae (SNe Ia): Include yields for iron-peak elements, with a defined delay time distribution, to track the evolution of [Fe/H].
 - r-process Sources: This is the critical step.
 - Neutron Star Mergers: Assign a Eu yield per event. Implement a Delay Time Distribution (DTD), often modeled as a power law (t^n), with a minimum delay time (t_m).[9] Test different power-law indices (e.g., $n = -1.1$).[9]
 - Prompt Source (e.g., MRD-SNe): Assign a Eu yield per event and link its production to the death of massive stars (e.g., $>20 M_\odot$) with a short delay time (< 30 Myr).[7][14]
- Run Simulation and Compare to Observations:
 - Evolve the model over cosmic time, tracking the abundances of Fe, Eu, and other key elements in the interstellar medium.

- Plot the predicted [Eu/Fe] vs. [Fe/H] track and compare it with observational data from metal-poor stars.
- Iterate on the r-process yields and DTDs (Step 3) to find the combination that best reproduces the observed trends and scatter.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Europium, we have a problem - Modelling r-process enrichment across Local Group galaxies | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. Europium, we have a problem. Modelling r-process enrichment across Local Group galaxies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Chemical Evolution of R-process Elements in Stars (CERES) [ouci.dntb.gov.ua]
- 5. [2506.04066] Europium, we have a problem. Modelling r-process enrichment across Local Group galaxies [arxiv.org]
- 6. Europium enrichment and hierarchical formation of the Galactic halo | Astronomy & Astrophysics (A&A) [aanda.org]
- 7. The delay times of Neutron Star Mergers: from Europium to Gamma-Ray Bursts [research.unipd.it]
- 8. arts.units.it [arts.units.it]
- 9. academic.oup.com [academic.oup.com]
- 10. The delay time distribution of massive double compact star mergers | Astronomy & Astrophysics (A&A) [aanda.org]
- 11. researchgate.net [researchgate.net]
- 12. sam.math.ethz.ch [sam.math.ethz.ch]
- 13. [PDF] Nucleosynthesis in magneto-rotational supernovae | Semantic Scholar [semanticscholar.org]

- 14. arxiv.org [arxiv.org]
- 15. NLTE abundances of Eu for a sample of metal-poor stars in the Galactic Halo and Metal-poor Disk with 1D and <3D> models [arxiv.org]
- 16. arxiv.org [arxiv.org]
- 17. What are the astrophysical sites for the r-process and the production of heavy elements? [ouci.dntb.gov.ua]
- 18. arxiv.org [arxiv.org]
- 19. Non-local thermodynamic equilibrium (NLTE) abundances of europium (Eu) for a sample of metal-poor stars in the galactic halo and metal-poor disk with 1D and <3D> models | Astronomy & Astrophysics (A&A) [aanda.org]
- 20. [2412.06277] NLTE abundances of Eu for a sample of metal-poor stars in the Galactic Halo and Metal-poor Disk with 1D and <3D> models [arxiv.org]
- 21. [PDF] Galactic Chemical Evolution of Heavy Elements: From Barium to Europium | Semantic Scholar [semanticscholar.org]
- 22. Uncertainties in Galactic Chemical Evolution Models | JINA-CEE, Joint Institute for Nuclear Astrophysics - Center for the Evolution of the Elements [jinaweb.org]
- To cite this document: BenchChem. [addressing the "missing Eu" problem in galactic chemical evolution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083063#addressing-the-missing-eu-problem-in-galactic-chemical-evolution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com